An In-Depth Technical Guide to 1-Bromo-3-ethylbenzene-d5: Properties, Synthesis, and Application in Quantitative Analysis
An In-Depth Technical Guide to 1-Bromo-3-ethylbenzene-d5: Properties, Synthesis, and Application in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-3-ethylbenzene-d5, a crucial internal standard in modern analytical chemistry. The document details its synthesis, safety considerations, and provides in-depth experimental protocols for its application in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Core Chemical Properties
Table 1: General and Physical Properties
| Property | Value (1-Bromo-3-ethylbenzene-d5) | Value (1-Bromo-3-ethylbenzene) |
| Molecular Formula | C₈H₄D₅Br | C₈H₉Br |
| Molecular Weight | 190.09 g/mol [1] | 185.06 g/mol [2][3] |
| CAS Number | 1185314-09-3[1] | 2725-82-8[2][3] |
| Appearance | Colorless to light yellow liquid[3] | Colorless to light yellow liquid[3][4] |
| Density | No data available | 1.349 g/cm³[4] |
| Boiling Point | No data available | 204.6 °C at 760 mmHg |
| Melting Point | No data available | -20.49 °C (estimate)[4] |
| Flash Point | No data available | 76-78 °C at 10 mmHg[4] |
| Solubility | No data available | Slightly soluble in Chloroform, Ethyl Acetate, Methanol[4] |
Synthesis of 1-Bromo-3-ethylbenzene-d5
A specific, detailed synthesis protocol for 1-Bromo-3-ethylbenzene-d5 is not widely published. However, a plausible and commonly employed synthetic route involves a Sandmeyer reaction starting from a deuterated precursor, 3-ethylaniline-d5 (B15140738). The synthesis can be conceptualized in two main stages: the deuteration of the ethyl group of a suitable starting material and the subsequent conversion to the final product.
Proposed Synthesis Pathway:
Caption: Proposed synthesis of 1-Bromo-3-ethylbenzene-d5.
Methodology:
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Deuteration of 3-Ethylaniline: 3-Ethylaniline is subjected to a deuteration process to yield 3-ethylaniline-d5. This can be achieved through various methods, including acid-catalyzed hydrogen-deuterium exchange with a deuterium (B1214612) source like D₂O or deuterated ethanol.
-
Diazotization: The resulting 3-ethylaniline-d5 is then diazotized using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (0-5 °C) to form the corresponding diazonium salt intermediate.
-
Sandmeyer Reaction: The diazonium salt is subsequently treated with copper(I) bromide (CuBr). This facilitates the replacement of the diazonium group with a bromine atom, yielding the final product, 1-Bromo-3-ethylbenzene-d5.
-
Purification: The crude product is then purified, typically through extraction and silica (B1680970) gel column chromatography, to obtain the desired compound with high purity.[5]
Safety and Handling
As with its non-deuterated counterpart, 1-Bromo-3-ethylbenzene-d5 should be handled with care in a laboratory setting. The following safety information is based on the data available for 1-Bromo-3-ethylbenzene.
Table 2: GHS Hazard Information for 1-Bromo-3-ethylbenzene
| Hazard Class | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[2] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[2][6] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[2][7] |
| Flammable liquids (Category 4) | H227: Combustible liquid.[6] |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
-
Store in a well-ventilated place. Keep cool.[6]
Application in Quantitative Analysis
The primary application of 1-Bromo-3-ethylbenzene-d5 is as an internal standard in quantitative analytical techniques.[1] Its near-identical chemical and physical properties to the non-labeled analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variations in these steps.
Experimental Protocol for GC-MS Analysis
Objective: To quantify the concentration of an analyte in a sample matrix using 1-Bromo-3-ethylbenzene-d5 as an internal standard.
Caption: Workflow for quantitative analysis using GC-MS with an internal standard.
Methodology:
-
Preparation of Standards: Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of 1-Bromo-3-ethylbenzene-d5.
-
Sample Preparation: To a known volume or weight of the unknown sample, add the same constant concentration of 1-Bromo-3-ethylbenzene-d5 as used in the calibration standards.
-
Extraction: Perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.
-
GC-MS Analysis:
-
Injection: Inject a fixed volume of the prepared sample and standards into the GC-MS system.
-
Chromatography: Utilize a GC column and temperature program that effectively separates the analyte and internal standard from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the selective detection and quantification of both the analyte and 1-Bromo-3-ethylbenzene-d5. This is typically done using selected ion monitoring (SIM) or by extracting specific ions from a full scan acquisition.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard in both the standards and the sample.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and the sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.
-
Experimental Protocol for LC-MS Analysis
Objective: To quantify a non-volatile or thermally labile analyte using 1-Bromo-3-ethylbenzene-d5 as an internal standard (note: this is a representative protocol; the choice of internal standard should ideally match the analyte's properties).
Caption: Workflow for quantitative analysis using LC-MS with an internal standard.
Methodology:
-
Standard and Sample Preparation: As described in the GC-MS protocol, prepare calibration standards and the unknown sample, each containing a constant concentration of 1-Bromo-3-ethylbenzene-d5.
-
Sample Clean-up: For biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) is often necessary to remove interferences.
-
LC-MS/MS Analysis:
-
Chromatography: Employ a suitable LC column and mobile phase gradient to achieve chromatographic separation of the analyte and internal standard. Co-elution of the analyte and its deuterated internal standard is often desirable to ensure they experience the same matrix effects.
-
Mass Spectrometry: Use a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode, for highly selective and sensitive detection. Define specific precursor-to-product ion transitions for both the analyte and 1-Bromo-3-ethylbenzene-d5.
-
-
Data Analysis: The data analysis process is analogous to the GC-MS protocol, involving the calculation of peak area ratios and the use of a calibration curve to determine the analyte concentration.
Experimental Protocol for qNMR Analysis
Objective: To determine the purity or concentration of a substance using 1-Bromo-3-ethylbenzene-d5 as an internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte and 1-Bromo-3-ethylbenzene-d5 into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure that the relaxation delay is sufficient (typically 5 times the longest T₁ relaxation time of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard (from the aromatic region, as the ethyl group is deuterated).
-
Calculate the concentration or purity of the analyte using the following equation:
Purityanalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity = Purity of the substance
-
Conclusion
1-Bromo-3-ethylbenzene-d5 is a valuable tool for researchers and scientists in drug development and other fields requiring precise quantification of chemical compounds. Its properties as a stable isotope-labeled internal standard allow for the correction of analytical variability, leading to more accurate and reliable results in GC-MS, LC-MS, and qNMR analyses. This guide provides the essential information and protocols for the effective use of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzene, 1-bromo-3-ethyl- | C8H9Br | CID 123170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. 1-BROMO-3-ETHYLBENZENE | 2725-82-8 [chemicalbook.com]
- 6. 1-Bromo-3-ethylbenzene 2725-82-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.it [fishersci.it]
